4-(trifluoromethyl)furan-2-carboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3F3O3 |
|---|---|
Molecular Weight |
180.08 g/mol |
IUPAC Name |
4-(trifluoromethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)3-1-4(5(10)11)12-2-3/h1-2H,(H,10,11) |
InChI Key |
QAEQVRIMEKACAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Trifluoromethyl Furan 2 Carboxylic Acid and Its Analogs
Formal [3+2] Cycloaddition Reactions in Furan (B31954) Synthesis
[3+2] cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles like furans. rsc.org In the context of trifluoromethylated furans, this would involve the reaction of a three-atom component with a two-atom component, where at least one of the components contains a trifluoromethyl group. While specific examples for the direct synthesis of 4-(trifluoromethyl)furan-2-carboxylic acid via this method are not prevalent in the literature, the general strategy is well-established for furan synthesis. For instance, base-catalyzed [3+2] cycloaddition of propargylamines and aldehydes has been developed for the synthesis of substituted furans. rsc.org A study on the [3+2] cycloaddition of trifluoroacetonitrile (B1584977) with nitrilimines to form triazoles highlights the utility of trifluoromethylated building blocks in cycloaddition chemistry. mdpi.com
Heterocyclization from Trifluoromethylated Synthons
The synthesis of trifluoromethylated furans can be achieved through the cyclization of appropriately functionalized acyclic precursors containing a trifluoromethyl group. lookchem.com This approach offers good control over the final substitution pattern of the furan ring.
One reported method involves a sequential deprotection-annulation reaction of O-protected-2-trifluoromethyl-1-bromo-1-substituted allylic alcohols with terminal alkynes. lookchem.com This sequence, following a Sonogashira coupling, leads to the formation of 2,3-disubstituted-4-trifluoromethylfurans. lookchem.com While this specific example does not directly yield the carboxylic acid at the 2-position, the methodology demonstrates the feasibility of constructing the 4-trifluoromethylfuran core from acyclic, trifluoromethylated building blocks.
Another approach involves the condensation of a trifluoromethyl vinamidinium salt with glycine (B1666218) esters to synthesize 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid derivatives, which, although leading to a pyrrole, showcases the use of trifluoromethylated synthons in heterocyclic synthesis. digitellinc.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Other Names/Synonyms |
|---|---|
| This compound | - |
| Furan-2-carboxylic acid | 2-Furoic acid |
| Trifluoromethyl iodide | CF3I |
| Triflyl chloride | Trifluoromethanesulfonyl chloride, TfCl |
| Langlois' reagent | Sodium trifluoromethanesulfinate, CF3SO2Na |
| Togni's reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one and analogs |
| Umemoto's reagents | S-(Trifluoromethyl)dibenzothiophenium salts and analogs |
| Trifluoroacetonitrile | TFAN |
| Nitrilimine | - |
| O-protected-2-trifluoromethyl-1-bromo-1-substituted allylic alcohols | - |
| Trifluoromethyl vinamidinium salt | - |
| Glycine esters | - |
Functional Group Interconversions in Furan Carboxylic Acid Synthesis
A key aspect of synthesizing furan carboxylic acids involves the manipulation of functional groups on a pre-existing furan core.
Strategies for Carboxylic Acid Installation
The introduction of a carboxylic acid group onto a furan ring is a critical step in the synthesis of the target molecule and its analogs. Several methods are employed to achieve this transformation.
One common strategy is the oxidation of furan derivatives . The furan ring can act as a surrogate for a carboxyl group, and its oxidative degradation under mild conditions can yield the corresponding carboxylic acid. osi.lv This method is advantageous due to its use of inexpensive reagents like ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) or ozone (O₃) and its tolerance of various functional groups. osi.lv The starting furan derivatives for this process can be prepared through diverse reactions such as Michael addition, alkylation, and cross-coupling. osi.lv
Another widely used technique is the hydrolysis of precursor functional groups . For instance, a trichloromethyl group can be hydrolyzed to a carboxylic acid. In one example, 3-trichloroacetylfuran, when refluxed in benzene (B151609) with sodium hydroxide, yields furan-3-carboxylic acid in 70% yield. researchgate.net This approach demonstrates the conversion of a haloform-derived group to the desired acid functionality.
Furthermore, the Cannizzaro reaction offers a classic method for the disproportionation of aldehydes, such as furfural (B47365), to yield both an alcohol and a carboxylic acid. orgsyn.org The oxidation of furfural using agents like dichromate or permanganate (B83412) also provides a direct route to 2-furancarboxylic acid. orgsyn.org
The installation of a carboxylic acid can also be achieved through the esterification of a carboxyl group followed by hydrolysis. For example, furan-3-carboxylic acid can be converted to its ethyl ester using ethanol (B145695) and sulfuric acid, which can then be hydrolyzed back to the acid as needed. acs.org
These strategies highlight the versatility of functional group interconversions in the synthesis of furan carboxylic acids, allowing for the incorporation of the carboxyl moiety at various stages of a synthetic sequence.
Recyclization Reactions of Trifluoromethylated Furan-2,3-diones
A notable synthetic route involves the recyclization of furan-2,3-diones. Specifically, 5-substituted 4-(trifluoroacetyl)furan-2,3-diones can undergo reactions with various nucleophiles, leading to the formation of different heterocyclic systems. For example, their reaction with aromatic amines can lead to recycling products. ter-arkhiv.ru While this specific search result points towards the synthesis of other heterocyclic compounds from furan-2,3-diones, it highlights the reactivity of these intermediates.
In a related context, the recyclization of 5-substituted 4-(2,2,2-trichloroacetyl)furan-2,3-diones with hydrazines has been shown to produce pyrazole-3-carboxylic acid hydrazides. researchgate.net This demonstrates the principle of using highly functionalized furan derivatives as precursors for other complex molecules through ring-opening and re-closure sequences.
Targeted Synthetic Routes for this compound Derivatives
The synthesis of specifically substituted furan derivatives like this compound requires precise control over the placement of substituents on the furan ring.
Regioselective Approaches in Furan-trifluoromethylation
Introducing a trifluoromethyl group at a specific position on the furan ring is a significant challenge. Direct trifluoromethylation methods are often employed.
One approach is through Friedel-Crafts acylation , where furan-2-carboxylic acid can be reacted with trifluoromethylating agents in the presence of a Lewis acid. vulcanchem.com Another powerful method is palladium-catalyzed cross-coupling reactions , which can couple halogenated furans with a trifluoromethyl source. vulcanchem.com
The regioselectivity of reactions on the furan ring is a critical consideration. For instance, direct C-H alkylation of furans catalyzed by palladium has been shown to be highly regioselective for the α-position. nih.gov While this example deals with alkylation, it underscores the potential for transition metal catalysis to control the position of functionalization on the furan ring.
The introduction of the trifluoromethyl group can also be achieved through radical reactions. For example, electrochemical methods can be used to generate trifluoromethyl radicals for subsequent cyclization reactions, although this has been demonstrated more for the synthesis of isoquinoline-1,3-diones and oxindoles. rsc.org
Multi-Step Synthesis from Readily Available Precursors
The construction of this compound and its derivatives often relies on multi-step synthetic sequences starting from simpler, more accessible materials.
A common strategy involves building the furan ring with the desired substituents already in place or in a form that can be easily converted. For example, a convenient synthesis of furan-3-carboxylic acid derivatives starts from 4-trichloroacetyl-2,3-dihydrofuran. researchgate.net This precursor undergoes aromatization followed by nucleophilic displacement of the trichloromethyl group to furnish the furan-3-carboxylic acid or its derivatives. researchgate.net
Another example is the synthesis of 5-fluorofuran-2-carboxylic acid, which was achieved in two steps from commercially available benzyl (B1604629) 5-nitrofuran-2-carboxylate. researchgate.net This process involved a fluorodenitration reaction followed by hydrogenolysis of the benzyl ester to yield the final acid. researchgate.net This highlights the use of functional group manipulation on a pre-functionalized furan ring.
The synthesis of related trifluoromethylated heterocycles, such as 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid, has been achieved through the condensation of a trifluoromethyl vinamidinium salt with glycine esters. digitellinc.com This suggests that building the heterocyclic ring with the trifluoromethyl group already present in one of the precursors is a viable strategy.
These multi-step approaches allow for the systematic construction of the target molecule, with each step designed to introduce or modify a specific functional group, ultimately leading to the desired this compound derivative.
Reactivity and Chemical Transformations of 4 Trifluoromethyl Furan 2 Carboxylic Acid
Carboxylic Acid Functional Group Chemistry
The carboxylic acid group is a versatile functional group that can undergo a wide range of chemical reactions.
Esterification is a fundamental transformation of carboxylic acids, and 4-(trifluoromethyl)furan-2-carboxylic acid can be readily converted to its corresponding esters. A common method for this is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comyoutube.com
The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. masterorganicchemistry.com This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a series of proton transfers to eliminate a molecule of water, yielding the ester. masterorganicchemistry.com All steps in this process are reversible. masterorganicchemistry.comyoutube.com
An alternative method for esterification involves the reaction of the carboxylate anion with an alkyl halide in an Sₙ2 reaction. libretexts.org Additionally, diazomethane (B1218177) can be employed for the synthesis of methyl esters, often providing quantitative yields. wikipedia.org In a novel approach, 2,5-furandicarboxylic acid (FDCA), a related compound, has been esterified by reacting it with an alcohol in a CO₂-predominant atmosphere without any other acid catalyst, under conditions of high temperature and pressure. google.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent(s) | Product | Notes |
| Carboxylic Acid | Alcohol, H⁺ catalyst | Ester | Fischer-Speier esterification; equilibrium reaction. masterorganicchemistry.com |
| Carboxylate Anion | Alkyl Halide | Ester | Sₙ2 reaction mechanism. libretexts.org |
| Carboxylic Acid | Diazomethane | Methyl Ester | Often results in high yields. wikipedia.org |
| 2,5-Furandicarboxylic Acid | Alcohol, CO₂ | Furan (B31954) Dicarboxylate | Conducted under high temperature and pressure. google.com |
The conversion of carboxylic acids to amides is a crucial reaction in organic synthesis. Direct reaction of a carboxylic acid with an amine is generally not straightforward as the amine, being a base, tends to deprotonate the carboxylic acid to form a stable ammonium (B1175870) carboxylate salt. wikipedia.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and form the amide bond. wikipedia.org
A more common laboratory method involves the use of coupling reagents to activate the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) are frequently used. libretexts.org The carboxylic acid adds to the C=N double bond of the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. libretexts.org Another approach involves the in-situ generation of acyl fluorides from carboxylic acids using pentafluoropyridine (B1199360) (PFP), which can then react with amines to form amides in high yields. nih.gov
For instance, furan-2-carboxylic acid can be activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then treated with amines to produce furan-2-carboxamides. nih.govresearchgate.net This method has been used in the synthesis of a variety of furan-2-carboxamide derivatives. nih.govresearchgate.net Trifluoromethyl amides, an important class of compounds, can be synthesized from carboxylic acid halides and esters under mild conditions. escholarship.org
Table 2: Common Amidation Methods
| Carboxylic Acid | Reagent(s) | Product | Key Features |
| General Carboxylic Acid | Amine, Heat (>100°C) | Amide | Drives off water from the ammonium carboxylate salt. wikipedia.org |
| General Carboxylic Acid | Amine, DCC or EDAC | Amide | Proceeds through a reactive O-acylisourea intermediate. libretexts.org |
| General Carboxylic Acid | Amine, Pentafluoropyridine | Amide | Involves the in-situ formation of an acyl fluoride. nih.gov |
| Furan-2-carboxylic Acid | 1,1'-Carbonyldiimidazole, Amine | Furan-2-carboxamide | A common method for synthesizing furan amides. nih.govresearchgate.net |
The carboxylic acid group can be reduced to a primary alcohol. However, this transformation requires powerful reducing agents due to the low reactivity of the carboxyl group. Lithium aluminum hydride (LiAlH₄) is a common reagent used for this purpose, capable of reducing most carboxylic acids to their corresponding alcohols. wikipedia.org
It is important to note that under certain catalytic conditions, the furan ring can be reduced while the carboxylic acid moiety is retained. For example, catalytic reduction of 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) with H₂ over palladium catalysts can lead to the hydrogenation of the furan ring to yield tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), respectively. d-nb.inforesearchgate.net
Carboxylic acids can be converted into more reactive derivatives such as acid halides and anhydrides, which are valuable intermediates in organic synthesis.
Acid chlorides are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgwikipedia.orglibretexts.org The reaction proceeds through a chlorosulfite intermediate, which is a much better leaving group than the hydroxyl group of the carboxylic acid. libretexts.orglibretexts.org The chloride ion then acts as a nucleophile to displace the chlorosulfite group, forming the acid chloride. libretexts.org
Acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid upon heating. libretexts.orgwikipedia.org However, this method is generally only practical for the preparation of simple anhydrides like acetic anhydride (B1165640) due to the high temperatures required. libretexts.org Alternatively, an acid anhydride can be generated in situ by the reaction of a reactive acyl intermediate with a second equivalent of a carboxylate ion. libretexts.org
Reactions Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly modulates the electronic properties of the furan ring.
The introduction of a trifluoromethyl group onto the furan ring has a profound effect on its aromaticity and electron density. The high electronegativity of the fluorine atoms in the -CF₃ group causes a strong inductive withdrawal of electron density from the furan ring. vulcanchem.com This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted furan.
Studies on the aromaticity of five-membered heterocycles have established an order of decreasing aromaticity as benzene (B151609) > thiophene (B33073) > selenophene (B38918) > tellurophene (B1218086) > furan. rsc.org The presence of a strong electron-withdrawing group like -CF₃ further diminishes the already modest aromatic character of the furan ring. This alteration in electron density influences the reactivity of the ring in various chemical transformations. vulcanchem.com The trifluoromethyl group's presence is a key consideration in the design of synthetic routes involving this compound and its derivatives. researchgate.netacs.org
Stabilizing Effects on Reaction Intermediates
The electronic properties of the substituents on the furan ring of this compound play a crucial role in the stability of reaction intermediates. The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect significantly influences the electron density of the furan ring, thereby affecting the stability of any charged intermediates formed during a reaction.
For instance, in reactions where a negative charge develops on the furan ring, such as in the formation of a Meisenheimer complex during nucleophilic aromatic substitution, the -CF₃ group at the C4 position can effectively stabilize this charge through induction. This stabilization lowers the activation energy of the reaction, making the ring more susceptible to nucleophilic attack compared to an unsubstituted furan ring.
Conversely, the formation of cationic intermediates, such as the sigma complex (or arenium ion) in electrophilic aromatic substitution, is destabilized by the electron-withdrawing nature of both the trifluoromethyl group and the carboxylic acid group. This deactivation makes electrophilic substitution reactions on this molecule more challenging to achieve and often requires harsher reaction conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Furan Ring
The furan ring, while aromatic, is inherently electron-rich and typically reactive towards electrophiles. However, in this compound, the presence of two strong electron-withdrawing groups (-COOH and -CF₃) significantly deactivates the ring towards electrophilic attack. Nucleophilic aromatic substitution, which is generally difficult on furan itself, becomes a more plausible pathway for this molecule due to the electronic stabilization of anionic intermediates.
Regioselectivity Considerations Induced by Substituents
The regiochemical outcome of substitution reactions on the this compound ring is directed by the existing substituents.
Electrophilic Substitution : In the event of an electrophilic attack, the directing effects of the substituents must be considered. The carboxylic acid group at C2 is a meta-directing deactivator, while the trifluoromethyl group at C4 is also a meta-directing deactivator. Considering the positions on the furan ring, the C5 position is meta to the C2-carboxyl group, and the C3 position is meta to the C4-trifluoromethyl group. Therefore, electrophilic substitution, if it occurs, would be predicted to favor the C5 position, which is also the least sterically hindered position adjacent to the ring oxygen.
Nucleophilic Substitution : For nucleophilic aromatic substitution, the attack is favored at positions where the resulting negative charge can be stabilized by the electron-withdrawing groups. The C5 position is activated by the adjacent C4-trifluoromethyl group, making it a potential site for nucleophilic attack.
Transition Metal-Catalyzed Coupling Reactions
The carboxylic acid moiety of this compound allows it to participate in various transition metal-catalyzed coupling reactions, particularly those involving decarboxylation.
Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions
Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. In this context, this compound can serve as a precursor to a 4-(trifluoromethyl)furanyl organometallic species. The reaction typically involves the in-situ formation of a palladium carboxylate, followed by decarboxylation (loss of CO₂) to generate a furanyl-palladium intermediate. This intermediate can then participate in cross-coupling with a variety of partners, such as aryl halides, to form more complex molecules.
Table 1: Hypothetical Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions
| Coupling Partner (Ar-X) | Product | Potential Catalyst/Conditions |
| Iodobenzene | 2-phenyl-4-(trifluoromethyl)furan | Pd(OAc)₂, PPh₃, Ag₂CO₃, heat |
| 4-Bromoanisole | 2-(4-methoxyphenyl)-4-(trifluoromethyl)furan | PdCl₂(dppf), Cu₂O, Quinoline, heat |
| 1-Iodonaphthalene | 2-(naphthalen-1-yl)-4-(trifluoromethyl)furan | Pd₂(dba)₃, XPhos, K₂CO₃, heat |
Derivatization at Other Furan Ring Positions and Substituents
Further functionalization of the this compound scaffold can be achieved by targeting the remaining open positions on the furan ring or by modifying the existing substituents.
Introduction of Halogen and Cyano Moieties
The introduction of halogen and cyano groups can provide valuable handles for subsequent synthetic transformations, such as cross-coupling reactions or the introduction of nitrogen-containing heterocycles. nih.gov
Halogenation : Electrophilic halogenation (e.g., bromination or chlorination) would be expected to occur at the most activated and sterically accessible position, which is the C5 position. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable initiator could potentially achieve this transformation.
Cyanation : The introduction of a cyano group can be more complex. One potential route could involve the conversion of a halogenated derivative (e.g., 5-bromo-4-(trifluoromethyl)furan-2-carboxylic acid) to the corresponding nitrile via a nucleophilic substitution reaction, such as the Rosenmund-von Braun reaction using copper(I) cyanide.
Table 2: Potential Derivatization Reactions
| Reagent | Target Position | Product |
| N-Bromosuccinimide (NBS) | C5 | 5-bromo-4-(trifluoromethyl)furan-2-carboxylic acid |
| N-Chlorosuccinimide (NCS) | C5 | 5-chloro-4-(trifluoromethyl)furan-2-carboxylic acid |
| Copper(I) cyanide (on 5-bromo derivative) | C5 | 5-cyano-4-(trifluoromethyl)furan-2-carboxylic acid |
Formation of Fused Heterocyclic Systems (e.g., through cyclocondensation)
The strategic placement of a carboxylic acid group and a trifluoromethyl substituent on the furan ring in this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. The carboxylic acid moiety provides a reactive handle for annulation reactions, while the electron-withdrawing trifluoromethyl group influences the reactivity of the furan ring and can impart unique properties to the resulting fused systems. Cyclocondensation reactions, in particular, offer a direct pathway to novel furopyrimidines, furopyridines, and other related scaffolds, which are of significant interest in medicinal chemistry and materials science.
The combination of a furan ring with other heterocyclic structures can lead to compounds with a wide range of biological activities, including anticancer and anti-infective properties. beilstein-journals.org The synthesis of such fused systems often involves the reaction of a furan-based precursor with a binucleophilic reagent, leading to the formation of a new ring fused to the furan core.
A common strategy for constructing fused pyrimidine (B1678525) rings involves the reaction of a carboxylic acid derivative with a suitable nitrogen-containing binucleophile. For instance, the reaction of furan-2-carboxylic acid derivatives with compounds like urea (B33335), thiourea, or guanidine (B92328) can lead to the formation of furopyrimidine systems. researchgate.netresearchgate.net While specific studies on the cyclocondensation of this compound are not extensively documented, the established reactivity of furan-2-carboxylic acids allows for the prediction of analogous transformations.
For example, the reaction of this compound with urea or its derivatives is expected to yield furo[2,3-d]pyrimidines. This transformation would likely proceed through the initial formation of an acylurea intermediate, followed by an intramolecular cyclization and dehydration to afford the fused heterocyclic system. The presence of the trifluoromethyl group is anticipated to influence the reaction conditions required and the stability of the resulting products.
Similarly, condensation with hydrazines could provide a route to furo[2,3-d]pyridazinones, and reactions with aminonitriles could lead to the formation of aminofuropyrimidines. The general synthetic approaches to furopyrimidines from furan precursors often involve the use of reagents like formamide, nitriles, or orthoesters with aminofuran derivatives. researchgate.net By converting the carboxylic acid of this compound into an amino group or a related functional handle, a variety of cyclocondensation partners can be employed to access a diverse range of fused heterocycles.
The synthesis of furo[2,3-b]pyridines often involves the reaction of a 2-halopyridine with a suitable furan precursor, followed by intramolecular cyclization. nih.gov An alternative approach starting from this compound could involve its conversion to a more reactive intermediate, such as an acyl chloride or an ester, which could then undergo a condensation reaction with an appropriate aminopyridine derivative to construct the fused pyridine (B92270) ring.
The following table outlines potential cyclocondensation reactions of this compound and its derivatives to form various fused heterocyclic systems, based on known transformations of related furan compounds.
| Starting Material | Reagent | Potential Fused Heterocyclic Product | Reaction Type |
| This compound | Urea | 6-(Trifluoromethyl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione | Cyclocondensation |
| This compound | Thiourea | 2-Thioxo-2,3-dihydro-1H-6-(trifluoromethyl)furo[2,3-d]pyrimidin-4(7H)-one | Cyclocondensation |
| This compound | Hydrazine | 6-(Trifluoromethyl)furo[2,3-d]pyridazin-4(5H)-one | Cyclocondensation |
| 4-(Trifluoromethyl)furan-2-carboxamide | Orthoformate esters | 4-Amino-6-(trifluoromethyl)furo[2,3-d]pyrimidine | Cyclocondensation |
| Ethyl 4-(trifluoromethyl)furan-2-carboxylate | Guanidine | 2-Amino-6-(trifluoromethyl)furo[2,3-d]pyrimidin-4(3H)-one | Cyclocondensation |
Advanced Spectroscopic and Computational Characterization of 4 Trifluoromethyl Furan 2 Carboxylic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a profound insight into the molecular vibrations and functional groups present in a molecule. When coupled with computational methods like Potential Energy Distribution (PED) analysis, a detailed assignment of these vibrational modes can be achieved.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of a carboxylic acid is distinguished by several characteristic absorption bands. For 4-(trifluoromethyl)furan-2-carboxylic acid, the most prominent feature is the very broad absorption band associated with the O-H stretching vibration of the carboxylic acid group, which typically appears in the 2500 to 3300 cm⁻¹ region. nih.gov This broadening is a result of intermolecular hydrogen bonding, which leads to the formation of dimeric structures in the condensed phase. nih.gov
Another key absorption is the C=O (carbonyl) stretching vibration, which for carboxylic acid dimers, is generally observed around 1710 cm⁻¹. nih.gov The furan (B31954) ring itself contributes to a series of characteristic bands. The C-H stretching vibrations of the aromatic furan ring are expected at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3200 cm⁻¹ range. The C=C stretching vibrations of the furan ring usually give rise to absorptions in the 1400-1600 cm⁻¹ region. The C-O-C stretching of the furan ring is also a characteristic feature.
The trifluoromethyl (CF₃) group introduces strong absorption bands due to the C-F stretching vibrations. These are typically observed in the region of 1100-1300 cm⁻¹ and are often the most intense peaks in the spectrum.
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic Acid Dimer) | 2500-3300 | Very Broad, Strong |
| C-H stretch (Furan Ring) | 3100-3200 | Medium to Weak |
| C=O stretch (Carboxylic Acid Dimer) | ~1710 | Strong |
| C=C stretch (Furan Ring) | 1400-1600 | Medium |
| C-F stretch (Trifluoromethyl Group) | 1100-1300 | Very Strong |
| C-O-C stretch (Furan Ring) | 1000-1200 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the C=C stretching vibrations of the furan ring are expected to be prominent. sigmaaldrich.com The symmetric stretching of the trifluoromethyl group would also be Raman active. In contrast to FT-IR, the O-H stretching vibration in Raman spectra is typically weak. The carbonyl (C=O) stretch of the carboxylic acid is also observable in Raman spectra, generally in the same region as in FT-IR. sigmaaldrich.com
For related furan compounds, such as furfural (B47365), Raman spectroscopy has been effectively used to study its vibrational modes, with the furan ring vibrations being particularly well-defined. mdpi.com
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H stretch (Furan Ring) | 3100-3200 | Medium |
| C=O stretch (Carboxylic Acid) | ~1680-1720 | Medium |
| C=C stretch (Furan Ring) | 1400-1600 | Strong |
| C-F symmetric stretch (CF₃ Group) | ~1100-1300 | Medium to Strong |
Vibrational Assignment through Potential Energy Distribution (PED)
A precise assignment of the observed vibrational bands in FT-IR and Raman spectra to specific molecular motions can be achieved through Potential Energy Distribution (PED) analysis. This computational method utilizes quantum chemical calculations, often based on Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each normal mode of vibration. sigmaaldrich.com
For furan and its derivatives, PED analysis has been successfully employed to assign the fundamental vibrational modes. bldpharm.com For this compound, a PED analysis would be crucial to disentangle the complex vibrational spectrum arising from the coupling of furan ring modes with the vibrations of the carboxylic acid and trifluoromethyl substituents. Such an analysis would provide a quantitative description of the character of each vibrational band, confirming, for instance, the extent of mixing between C-C, C-O, and C=C stretching modes within the furan ring, and the coupling of these with the substituent modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within this compound.
Proton (¹H) NMR Characterization
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different protons in the molecule. The most downfield signal is anticipated for the acidic proton of the carboxylic acid group, typically appearing in the range of 10-13 ppm. nih.govwikipedia.org This signal is often broad and can undergo deuterium (B1214612) exchange upon addition of D₂O.
The furan ring protons will appear in the aromatic region of the spectrum. Based on data from similar furan-2-carboxylic acid derivatives, the proton at the 5-position (H-5) and the proton at the 3-position (H-3) will have distinct chemical shifts. For instance, in 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan protons appear as doublets around 7.3-7.4 ppm. medchemexpress.com The presence of the electron-withdrawing trifluoromethyl group at the 4-position in the target molecule is expected to influence the chemical shifts of the furan protons, likely causing a downfield shift.
Table 3: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10-13 | Broad Singlet |
| H-5 (Furan Ring) | >7.4 | Singlet or Fine Doublet |
| H-3 (Furan Ring) | >7.3 | Singlet or Fine Doublet |
Carbon (¹³C) NMR for Structural Elucidation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid group is expected to have the most downfield chemical shift, typically in the range of 160-185 ppm.
The furan ring carbons will resonate in the aromatic region. For 5-(4-nitrophenyl)furan-2-carboxylic acid, the furan carbons appear between 112 and 155 ppm. medchemexpress.com The carbon atom attached to the carboxylic acid group (C-2) and the carbon bearing the trifluoromethyl group (C-4) are expected to be significantly influenced by these substituents. The trifluoromethyl group itself will appear as a quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms, with a characteristic chemical shift. The C-F coupling constants are also a valuable diagnostic tool.
Table 4: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| -COOH | 160-185 |
| C-2 (Furan Ring) | 145-155 |
| C-5 (Furan Ring) | 110-125 |
| C-3 (Furan Ring) | 110-125 |
| C-4 (Furan Ring) | 130-145 (quartet) |
| -CF₃ | 120-130 (quartet) |
Fluorine (19F) NMR for Trifluoromethyl Group Analysis
Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds. wikipedia.org The 19F nucleus possesses a nuclear spin of 1/2 and a high gyromagnetic ratio, making it highly responsive to NMR measurements. wikipedia.org Furthermore, the natural abundance of 19F is 100%. wikipedia.org
For organofluorine compounds, the chemical shifts in 19F NMR spectra typically range from -50 to -70 ppm for trifluoromethyl (CF3) groups. wikipedia.org This distinct region allows for the clear identification of the CF3 moiety within a molecule. The chemical shift of the CF3 group in this compound is influenced by the electronic environment of the furan ring and the carboxylic acid group. The electronegativity of the fluorine atoms can also affect the ionization of adjacent groups like the carboxylic acid. nih.gov
Spin-spin coupling is another key feature of 19F NMR. wikipedia.org Coupling between 19F and other nuclei, such as protons (1H), provides valuable structural information. In the case of this compound, coupling between the fluorine atoms of the CF3 group and the protons on the furan ring would be expected. These coupling constants, typically measured in Hertz (Hz), are sensitive to the number of bonds separating the coupled nuclei. Long-range couplings are commonly observed in 19F NMR spectra. wikipedia.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
In a mass spectrum, the molecule can undergo various fragmentation processes upon ionization. For carboxylic acids, a common fragmentation is the loss of the carboxylic acid group (-COOH) or water (H2O). wikipedia.org The analysis of these fragment ions provides valuable clues about the molecule's structure. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]+ and [M+Na]+. uni.lu
A hypothetical fragmentation pattern for this compound could involve the initial loss of the carboxylic acid group, followed by further fragmentation of the furan ring. The stability of the resulting fragment ions would dictate the observed fragmentation pathway.
Table 1: Predicted Mass Spectrometry Data for Adducts of 4-(trifluoromethyl)furan-2-carbaldehyde This table is based on data for a related aldehyde and serves as an illustrative example of the types of data obtained from mass spectrometry.
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M+H]+ | 165.01579 |
| [M+Na]+ | 186.99773 |
| [M-H]- | 163.00123 |
| [M+NH4]+ | 182.04233 |
| [M+K]+ | 202.97167 |
Data sourced from PubChem for 4-(trifluoromethyl)furan-2-carbaldehyde. uni.lu
Electronic Structure and Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.org It is widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. researchgate.netresearchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide precise information on bond lengths, bond angles, and dihedral angles. journaleras.comnih.govnih.gov These calculations are crucial for understanding the three-dimensional structure of the molecule. researchgate.net The optimization process ensures that the calculated structure represents a minimum on the potential energy surface. nih.gov
DFT calculations are also instrumental in predicting vibrational spectra, including infrared (IR) and Raman intensities. aps.orgglobalresearchonline.netcore.ac.uk By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that can be compared with experimental data. nih.gov This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. nih.gov For this compound, the characteristic vibrational modes would include the C=O stretching of the carboxylic acid, the C-F stretching of the trifluoromethyl group, and various vibrations of the furan ring. wikipedia.orgglobalresearchonline.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. journaleras.comnih.govaimspress.com For this compound, the HOMO is likely to be localized on the electron-rich furan ring, while the LUMO may be associated with the electron-withdrawing trifluoromethyl and carboxylic acid groups. This distribution influences the molecule's charge transfer properties. core.ac.uk
Table 2: Calculated Quantum Chemical Parameters for a Related Compound, 4-(trifluoromethyl)pyridine-2-carboxylic acid This table provides an example of the types of quantum chemical parameters that can be calculated using DFT.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -7.54 |
| LUMO Energy | -2.21 |
| Energy Gap (LUMO-HOMO) | 5.33 |
| Ionization Potential | 7.54 |
| Electron Affinity | 2.21 |
Data sourced from a study on 4-(Trifluoromethyl)pyridine-2-carboxylic acid. journaleras.com
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map visually represents the electrostatic potential on the surface of the molecule, with different colors indicating regions of positive, negative, and neutral potential. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and a positive potential around the hydrogen atom of the hydroxyl group and the trifluoromethyl group.
Hyperpolarizability is a measure of the non-linear optical properties of a molecule. DFT calculations can be used to predict the first hyperpolarizability (β) of a compound, which is an indicator of its potential for applications in non-linear optics. While no specific hyperpolarizability data for this compound was found, such calculations are a standard part of computational studies on novel organic molecules. journaleras.com
Investigation of Hydrogen Bonding Interactions (e.g., Dimer Formation)
The study of hydrogen bonding interactions, particularly the formation of dimers, is crucial for understanding the supramolecular chemistry and physical properties of this compound. Carboxylic acids, in general, have a strong tendency to form stable cyclic dimers in the solid state and in nonpolar solvents through intermolecular hydrogen bonds between the carboxyl groups. wikipedia.org This self-association significantly influences their boiling points, solubility, and spectroscopic characteristics.
Computational and spectroscopic methods are the primary tools for investigating these interactions. While specific experimental studies on the dimer of this compound are not extensively available in the public domain, its behavior can be inferred from studies on analogous furan-2-carboxylic acid derivatives and the well-established principles of carboxylic acid dimerization.
Spectroscopic Evidence and Computational Insights
Infrared (IR) spectroscopy provides characteristic signatures of hydrogen bonding in carboxylic acids. The O-H stretching vibration of a monomeric carboxylic acid typically appears as a sharp band around 3500-3600 cm⁻¹. However, in the case of a hydrogen-bonded dimer, this band becomes exceptionally broad, spanning from approximately 2500 to 3300 cm⁻¹, and is centered around 3000 cm⁻¹. orgchemboulder.com This broadening is a hallmark of the strong hydrogen bonds within the dimer. Furthermore, the carbonyl (C=O) stretching frequency is also sensitive to dimerization. For a monomer, the C=O stretch is observed at a higher wavenumber (around 1760 cm⁻¹), whereas for the dimer, it shifts to a lower frequency (typically between 1680 and 1725 cm⁻¹) due to the weakening of the C=O bond as the carbonyl oxygen acts as a hydrogen bond acceptor. wikipedia.orgorgchemboulder.com
Nuclear Magnetic Resonance (NMR) spectroscopy also offers insights into hydrogen bonding. The chemical shift of the carboxylic acid proton is highly dependent on the extent of hydrogen bonding and the concentration of the sample. In a dimeric state, the proton is deshielded and resonates at a significantly downfield chemical shift, often in the range of 10-13 ppm. wikipedia.org
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling the structure and energetics of carboxylic acid dimers. These calculations can provide detailed information on the geometry of the dimer, including bond lengths and angles of the hydrogen bonds, as well as the binding energy of the dimer. For a typical carboxylic acid dimer, the hydrogen bonds form an eight-membered ring.
Expected Characteristics of the this compound Dimer
The presence of the electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position of the furan ring is expected to influence the acidity and hydrogen bonding characteristics of the carboxylic acid. The -CF₃ group's strong inductive effect would increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds in the dimer.
Based on studies of similar fluorinated and non-fluorinated furan carboxylic acids, the following characteristics for the hydrogen-bonded dimer of this compound can be anticipated.
Table 1: Predicted Spectroscopic Data for Monomer and Dimer of this compound
| Spectroscopic Feature | Monomer (Predicted) | Dimer (Predicted) |
| IR O-H Stretch (cm⁻¹) | ~3550 (sharp) | 2500-3300 (very broad) |
| IR C=O Stretch (cm⁻¹) | ~1760 | ~1710 |
| ¹H NMR δ (ppm) | Dependent on solvent/concentration | 11-13 |
Table 2: Predicted Geometrical Parameters and Binding Energy for the Dimer of this compound (Based on Computational Models of Analogous Dimers)
| Parameter | Predicted Value |
| O-H···O Bond Length (Å) | 1.6 - 1.8 |
| O-H Bond Length (Å) | ~1.0 |
| C=O Bond Length (Å) | ~1.25 |
| Dimerization Energy (kcal/mol) | -12 to -18 |
The dimerization energy, a measure of the stability of the dimer, is anticipated to be in the typical range for carboxylic acid dimers. The negative value indicates that the formation of the dimer is an energetically favorable process. The exact value would be influenced by the electronic effects of the trifluoromethyl group and the furan ring.
Research Applications and Utility of 4 Trifluoromethyl Furan 2 Carboxylic Acid As a Chemical Building Block
Role in Synthetic Methodology Development
The chemical reactivity of 4-(trifluoromethyl)furan-2-carboxylic acid makes it a valuable tool for synthetic chemists, enabling the construction of complex molecular architectures and the exploration of new reaction pathways.
Precursor for Complex Organic Molecules
As a bifunctional molecule, this compound serves as a versatile starting material for the synthesis of more intricate organic compounds. The carboxylic acid group can be readily converted into a variety of functional groups, including esters, amides, and acid halides, through standard chemical transformations. wikipedia.org These transformations open the door to a wide array of subsequent reactions, allowing for the introduction of diverse molecular fragments.
For instance, the carboxylic acid can be activated and coupled with amines or alcohols to form the corresponding amides and esters, respectively. These reactions are fundamental in the construction of larger molecules with potential applications in pharmaceuticals and other fields. The presence of the trifluoromethyl group on the furan (B31954) ring can enhance the stability and modify the electronic properties of the resulting complex molecules.
Intermediate in Novel Reaction Pathways
The unique electronic nature of the this compound ring system, influenced by the electron-withdrawing trifluoromethyl group, makes it an interesting substrate for exploring novel reaction pathways. The electron-deficient character of the furan ring can facilitate certain types of nucleophilic substitution reactions that might be less favorable in unsubstituted or electron-rich furan systems.
Furthermore, the carboxylic acid group can direct reactions to specific positions on the furan ring, a concept known as directing group chemistry. This allows for regioselective functionalization of the heterocyclic core, providing access to a range of substituted furan derivatives that would be challenging to synthesize through other methods. Research in this area continues to uncover new transformations and expand the synthetic utility of this valuable building block.
Contributions to Agrochemical Research
The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance efficacy and metabolic stability. nih.gov Consequently, this compound has emerged as a key building block in the synthesis and development of new herbicides and fungicides.
Use in Herbicide and Fungicide Synthesis
The furan-2-carboxylic acid moiety is a known scaffold in various biologically active compounds. By incorporating a trifluoromethyl group at the 4-position, researchers can systematically modify the properties of these agrochemicals. For example, derivatives of furan-2-carboxylic acid have been investigated for their fungicidal properties. acs.org The synthesis of novel fungicides often involves the conversion of the carboxylic acid group into amides or other functional groups, leading to compounds with potent activity against various plant pathogens. acs.org
While direct synthesis of commercial herbicides from this compound is not extensively documented in publicly available literature, the structural motif is present in various herbicidal compounds. For instance, many modern herbicides contain trifluoromethyl-substituted heterocyclic rings. nih.govnih.gov The principles of structure-activity relationship studies suggest that derivatives of this compound are promising candidates for the development of new herbicidal agents.
Structure-Activity Relationship Studies in Agrochemicals
Structure-activity relationship (SAR) studies are crucial in the design of new and effective agrochemicals. These studies involve synthesizing a series of related compounds and evaluating how small changes in their chemical structure affect their biological activity. The availability of this compound allows for the systematic exploration of the impact of the trifluoromethylated furan scaffold on the efficacy of potential herbicides and fungicides.
For example, by keeping the 4-(trifluoromethyl)furan-2-carbonyl core constant and varying the substituents on an attached amide or ester group, chemists can probe the optimal molecular features required for potent biological activity. These studies can reveal key interactions between the molecule and its biological target, guiding the design of more effective and selective crop protection agents.
Advanced Materials Science Applications
The unique combination of a fluorinated heterocyclic ring and a reactive carboxylic acid group makes this compound an attractive building block for the synthesis of advanced materials with tailored properties.
The incorporation of fluorine into polymers can significantly alter their characteristics, often leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic properties. nih.gov The carboxylic acid functionality of this compound provides a convenient handle for polymerization reactions. It can be used as a monomer in the synthesis of polyesters and polyamides. The resulting polymers, containing the trifluoromethylated furan moiety, are being explored for applications in various high-performance materials.
For example, furan-based polymers are being investigated for their potential use in organic electronics. researchgate.net The electronic properties of these materials can be tuned by modifying the structure of the furan monomer. The introduction of a trifluoromethyl group, as in this compound, can influence the polymer's electronic band gap and charge transport properties, making it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. Research in this area is ongoing, with the aim of developing novel, sustainable, and high-performance materials from renewable resources. rsc.orgmdpi.com
Development of Fluorine-Containing Polymers and Composites
The incorporation of fluorine-containing building blocks like this compound into polymers can significantly enhance their properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. The trifluoromethyl group, in particular, is highly stable and lipophilic, contributing to these desirable characteristics. mdpi.comnih.gov
Furan-based polymers, derived from renewable resources like furfural (B47365), offer a sustainable alternative to traditional petroleum-based polymers. nih.gov The integration of trifluoromethylated furan structures can lead to the development of advanced polymers with tailored functionalities. For instance, furan-based dynamers, which are covalent adaptable networks, can exhibit self-healing properties through reversible Diels-Alder reactions. nih.gov The introduction of fluorine can influence the thermal and chemical stability of these dynamic polymers. nih.gov
Enhancement of Thermal and Chemical Resistance in Materials
The strong carbon-fluorine bond in the trifluoromethyl group contributes to the exceptional thermal and chemical stability of materials synthesized from this compound. mdpi.comresearchgate.net This stability is a critical attribute for materials used in demanding environments. The electron-withdrawing nature of the trifluoromethyl group also enhances the stability of the furan ring itself, particularly against acidic conditions. nih.gov This increased stability makes fluorinated furan derivatives valuable scaffolds in fine organic synthesis and for creating robust materials. nih.gov
Strategic Importance in Medicinal Chemistry Research (excluding clinical data)
In medicinal chemistry, the introduction of a trifluoromethyl group into a molecule is a well-established strategy to enhance its pharmacological profile. mdpi.com this compound serves as a key precursor for synthesizing a variety of research compounds with potential therapeutic applications.
Incorporation into Bioactive Scaffolds for Target Interaction Studies
The furan ring is a versatile scaffold found in numerous biologically active compounds and is recognized for its ability to interact with a range of biological targets. ijabbr.comijabbr.com The incorporation of a trifluoromethyl group onto this scaffold can significantly alter its electronic properties and lipophilicity, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. mdpi.comrsc.org This makes this compound and its derivatives valuable tools for probing the structure-activity relationships of bioactive molecules and for designing compounds with improved target engagement. ijabbr.comijabbr.com
Modulation of Lipophilicity and Metabolic Stability of Research Compounds
A crucial aspect of drug design is optimizing the lipophilicity and metabolic stability of a compound to ensure it reaches its target in the body and has a suitable duration of action. The trifluoromethyl group is known to increase the lipophilicity of molecules, which can enhance their ability to cross cell membranes. mdpi.comrsc.org Furthermore, the strength of the C-F bond makes the trifluoromethyl group highly resistant to metabolic degradation, thereby increasing the metabolic stability and half-life of the parent molecule. mdpi.comresearchgate.net By incorporating this compound into research compounds, medicinal chemists can fine-tune these critical pharmacokinetic properties. mdpi.comrsc.org
Exploration in Anticancer Research (e.g., NF-κB inhibitors, referencing related furan-2-carboxylic acid derivatives)
The furan nucleus is a common feature in many compounds with anticancer properties. nih.govresearchgate.netutripoli.edu.ly Furan derivatives have been investigated for their ability to inhibit various cancer-related targets. For example, some furan-containing compounds have shown potential as inhibitors of the NF-κB signaling pathway, which is often dysregulated in cancer.
While direct studies on this compound as an NF-κB inhibitor are not extensively documented, the broader class of trifluoromethyl-containing heterocyclic compounds has been a focus of anticancer drug discovery. nih.govnih.gov The trifluoromethyl group can enhance the cytotoxic activity of a molecule. nih.gov For instance, novel trifluoromethyl-substituted furo[2,3-b]pyridine (B1315467) and pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have demonstrated promising anticancer activity against various human cancer cell lines. nih.gov These findings suggest that this compound could serve as a valuable starting material for the synthesis of novel anticancer agents.
Interactive Data Tables
Table 1: Key Identifiers of this compound
| Property | Value |
|---|---|
| Molecular Formula | C6H3F3O3 |
| Molecular Weight | 180.08 g/mol |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Furan |
| Furfural |
| 5-(3-Cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid |
Future Research Directions and Emerging Applications
The true potential of this compound lies in its strategic application as a starting material for more complex molecules. The furan ring offers multiple sites for functionalization, while the carboxylic acid and trifluoromethyl groups provide handles for a variety of chemical transformations and opportunities to influence biological activity. The following sections explore promising avenues for future research and application.
Sustainable Synthesis Approaches
The development of environmentally benign and efficient synthetic methods is a critical aspect of modern chemical research. For a building block like this compound, sustainable synthesis is key to unlocking its widespread use. Current research into the synthesis of related furan derivatives and trifluoromethylated compounds highlights several promising green chemistry approaches.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of trifluoromethyl-containing heterocyles has been shown to benefit significantly from microwave-assisted techniques, offering a rapid and efficient means of introducing the CF3 moiety. researchgate.net This suggests that the final steps in the synthesis of this compound or its precursors could be optimized using microwave technology to enhance efficiency and reduce energy consumption.
Flow Chemistry:
Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. The synthesis of furan derivatives has been successfully demonstrated in flow reactors, allowing for the safe handling of reactive intermediates and the efficient production of the target molecules. nih.govphcogj.com Given the potential hazards associated with certain fluorinating reagents, a continuous flow process for the synthesis of this compound could offer a safer and more scalable manufacturing route.
Biocatalysis:
The use of enzymes and whole-cell systems for chemical synthesis represents a pinnacle of green chemistry. Biocatalytic routes for the production of furan-2-carboxylic acid from renewable resources like furfural have been established. digitaloceanspaces.com Furthermore, biocatalysts are being explored for the selective oxidation of various substrates. wechemglobal.comresearchgate.net Future research could focus on engineering enzymes or microbial pathways capable of tolerating and transforming trifluoromethylated substrates, potentially leading to a highly sustainable and selective biocatalytic synthesis of this compound.
| Synthesis Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency researchgate.net |
| Flow Chemistry | Enhanced safety, scalability, precise process control nih.govphcogj.com |
| Biocatalysis | Use of renewable feedstocks, high selectivity, mild reaction conditions digitaloceanspaces.comwechemglobal.comresearchgate.net |
Exploration of Novel Biological Targets for Compound Activity
The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The addition of a trifluoromethyl group can further enhance the pharmacological profile of these molecules, opening up new avenues for drug discovery.
Antibacterial and Quorum Sensing Inhibition:
Derivatives of furan-2-carboxylic acid have shown promise as antibacterial agents. Specifically, furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation in pathogenic bacteria like Pseudomonas aeruginosa. researchgate.netwechemglobal.comresearchgate.net A study involving the synthesis of a library of furan-2-carboxamides included a derivative, N′-(4-(Trifluoromethyl)benzoyl)furan-2-carbohydrazide, which demonstrated antibiofilm activity. researchgate.net This suggests that amides and other derivatives of this compound could be potent inhibitors of bacterial communication systems known as quorum sensing, which regulate virulence and biofilm formation. The trifluoromethyl group could enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved efficacy. researchgate.net
Antitubercular Agents:
The furan scaffold is present in several compounds investigated as potential treatments for tuberculosis. numberanalytics.com Furan-based compounds have been identified as inhibitors of various mycobacterial enzymes, highlighting the potential of this heterocyclic system in developing new antitubercular drugs. numberanalytics.com The introduction of a trifluoromethyl group into a furan-2-carboxylic acid framework could lead to derivatives with enhanced activity against Mycobacterium tuberculosis.
Enzyme Inhibition:
The carboxylic acid moiety is a common feature in many enzyme inhibitors, as it can participate in key interactions within the active site of a protein. Trifluoromethyl-containing molecules have also been shown to be effective enzyme inhibitors. researchgate.net Therefore, derivatives of this compound could be designed to target a wide range of enzymes implicated in various diseases. For instance, furan-2-carboxylic acid derivatives have been explored as inhibitors of gluconeogenesis for the potential treatment of type 2 diabetes. researchgate.net
| Potential Biological Target | Rationale |
| Bacterial Quorum Sensing | Furan-2-carboxamide derivatives show antibiofilm activity. researchgate.netwechemglobal.comresearchgate.net |
| Mycobacterial Enzymes | The furan scaffold is found in antitubercular compounds. numberanalytics.com |
| Various Enzymes | The carboxylic acid and trifluoromethyl groups are common in enzyme inhibitors. researchgate.netresearchgate.net |
Advanced Computational Modeling for Property Prediction
In silico methods are indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. For a novel building block like this compound, computational modeling can provide crucial insights into its potential applications and guide experimental efforts.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By analyzing a library of derivatives of this compound, QSAR models could be developed to predict their activity against specific biological targets. This would allow for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Molecular Docking:
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov For derivatives of this compound, docking studies can be used to visualize their binding mode within the active site of a target enzyme, such as those involved in bacterial quorum sensing or mycobacterial metabolism. researchgate.net This can provide a structural basis for their observed activity and guide the design of more potent analogs.
Density Functional Theory (DFT) and ADME Prediction:
Density Functional Theory (DFT) calculations can be used to determine the electronic properties of a molecule, such as its electrostatic potential and frontier molecular orbitals, which can influence its reactivity and intermolecular interactions. researchgate.netnih.govresearchgate.net Furthermore, computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.netnumberanalytics.com For derivatives of this compound, these in silico predictions can assess their drug-likeness and identify potential liabilities early in the discovery process, saving time and resources.
| Computational Method | Application for this compound Derivatives |
| QSAR | Predict biological activity and guide the design of new analogs. researchgate.netnih.gov |
| Molecular Docking | Elucidate binding modes with biological targets and rationalize structure-activity relationships. researchgate.netnih.govnih.gov |
| DFT and ADME Prediction | Understand electronic properties and predict pharmacokinetic profiles. researchgate.netnumberanalytics.comresearchgate.netnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-(trifluoromethyl)furan-2-carboxylic acid, and what reaction conditions are critical for yield optimization?
- Methodology : Synthesis typically involves functionalization of the furan ring. For trifluoromethyl group introduction, halogen-exchange reactions using CuI or Pd catalysts under anhydrous conditions are common. For example, coupling 2-furoic acid derivatives with trifluoromethylating agents (e.g., CF₃I or Togni’s reagent) in DMF at 80–100°C can achieve substitution .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Post-reaction, acidify the mixture (pH ≤ 3) to precipitate the product, followed by recrystallization in ethanol/water .
Q. How can researchers purify this compound, and what purity benchmarks are acceptable for downstream applications?
- Purification Methods :
- Recrystallization : Use ethanol/water (1:3 v/v) at 0–4°C to remove polar impurities.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for non-polar byproducts.
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Characterization Workflow :
- NMR : Confirm structure via ¹H NMR (δ ~7.2–7.8 ppm for furan protons, δ ~13.5 ppm for COOH) and ¹³C NMR (δ ~160–165 ppm for carbonyl) .
- FT-IR : Look for C=O stretch at ~1700 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹.
- LC-MS : Use negative-ion mode ESI for molecular ion [M-H]⁻ at m/z 195.0 (calculated) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products like defluorination or ring-opening during synthesis?
- Optimization Strategies :
- Temperature Control : Maintain ≤100°C to prevent thermal decomposition.
- Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for trifluoromethylation efficiency (CuI often reduces defluorination).
- Additives : Include 2,2,6,6-tetramethylheptanedione (TMIHD) to stabilize reactive intermediates .
- Data Analysis : Compare yields (HPLC) and impurity profiles (LC-MS) across conditions.
Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?
- Challenges :
- Co-elution of trifluoromethylated byproducts in HPLC.
- Low volatility complicates GC analysis.
- Solutions :
- Use UPLC with a HILIC column (2.1 × 100 mm, 1.7 µm) for improved resolution.
- Derivatize with diazomethane to form methyl esters for GC-MS detection .
Q. How does the compound’s stability vary under different pH and solvent conditions, and what storage protocols maximize shelf life?
- Stability Studies :
- Aqueous Solutions : Degrades rapidly at pH > 7 (hydrolysis of the trifluoromethyl group). Stable for 48 hrs at pH 3–5 (4°C).
- Solid State : Store at -20°C under desiccation (hygroscopic). Avoid light exposure to prevent photodegradation .
Q. What are the emerging applications of this compound in medicinal chemistry, such as photoaffinity labeling or prodrug design?
- Applications :
- Photoaffinity Labeling : The trifluoromethyl group enhances lipophilicity, making it suitable for tagging membrane-bound proteins. Irradiate at 300 nm to generate reactive intermediates for covalent binding .
- Prodrug Development : Esterify the carboxylic acid to improve bioavailability. Hydrolytic release kinetics can be tuned using pH-sensitive protecting groups (e.g., tert-butyl esters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
